molecular formula C27H60O11 B2843467 Octadecanoic acid--propane-1,2,3-triol (1/3) CAS No. 26855-43-6

Octadecanoic acid--propane-1,2,3-triol (1/3)

Cat. No.: B2843467
CAS No.: 26855-43-6
M. Wt: 560.766
InChI Key: OORDLAVTARQWKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Mode of Action

The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .

Biochemical Pathways

The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .

Pharmacokinetics

Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .

Result of Action

The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .

Action Environment

The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoic acid--propane-1,2,3-triol (1/3) is primarily synthesized through the esterification reaction of glycerol and stearic acid . The process involves heating stearic acid and glycerol under appropriate reaction conditions, often with the addition of an acidic catalyst to facilitate the reaction . The specific steps include:

Industrial Production Methods

In industrial settings, triglycerol monostearate is produced using similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous production methods and advanced equipment to ensure consistent quality and yield .

Properties

IUPAC Name

octadecanoic acid;propane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDLAVTARQWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H60O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949643
Record name Octadecanoic acid--propane-1,2,3-triol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26855-43-6
Record name Octadecanoic acid--propane-1,2,3-triol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1461 g of stearine (hydrogenated oleo stearine) and 1100 g of glycerine plus 6 g of Ca(OH)2 were heated under nitrogen blanket to 230°-240° C. and kept at this temperature for 2 hours. Then, to change the alkaline catalyst to the acidic catalyst, for safety reasons the batch was cooled down to 140° C. and 20 g of 25% H3PO4 premixed with 20 g of water was slowly added. Following this the batch was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C. without stopping the reaction. It was reacted for 8 hours until 220 g of total water was collected. The composition of polyglycerol was:
Quantity
1461 g
Type
reactant
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Three
Customer
Q & A

A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]

A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]

A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]

A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]

A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []

A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]

A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]

A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []

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